molecular formula C25H32N4 B12763095 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- CAS No. 184691-60-9

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-

Cat. No.: B12763095
CAS No.: 184691-60-9
M. Wt: 388.5 g/mol
InChI Key: PFJVUXKZLCKQCG-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound belonging to the class of tetrahydro-1H-pyridoindoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of protective groups . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: IBX in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as estrogen receptors. It acts as an inhibitor and degrader of these receptors, thereby modulating their activity. The pathways involved include the regulation of gene expression and cellular signaling processes that are critical for various physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to modulate estrogen receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

CAS No.

184691-60-9

Molecular Formula

C25H32N4

Molecular Weight

388.5 g/mol

IUPAC Name

9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C25H32N4/c1-26-24-11-6-5-10-22(24)23-12-15-28(20-25(23)26)14-7-13-27-16-18-29(19-17-27)21-8-3-2-4-9-21/h2-6,8-11H,7,12-20H2,1H3

InChI Key

PFJVUXKZLCKQCG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCN(C2)CCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

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